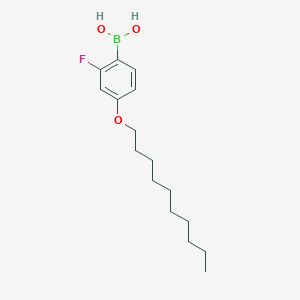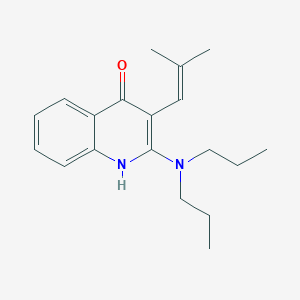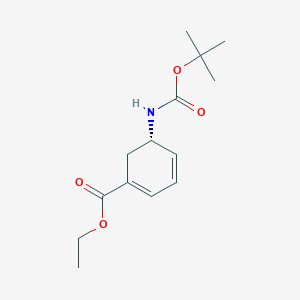
diethyl 2-(1H-indol-3-ylmethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(1H-indol-3-ylmethyl)propanedioate is an organic compound with the molecular formula C16H19NO4 and a molecular weight of 289.32636 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1H-indol-3-ylmethyl)propanedioate typically involves the reaction of indole-3-carboxaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques such as column chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(1H-indol-3-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(1H-indol-3-ylmethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-(1H-indol-3-ylmethyl)propanedioate involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The compound’s ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through different biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2-(indol-3-yl)methylmalonate
- Indol-3-ylmethyl-malonic acid diethyl ester
- Diethyl (3-indolylmethyl)malonate
- Indol-3-ylmethyl-malonsaeure-diaethylester
Uniqueness
Diethyl 2-(1H-indol-3-ylmethyl)propanedioate is unique due to its specific structural features, including the indole ring and the diethyl malonate moiety. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
10184-98-2 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
diethyl 2-(1H-indol-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C16H19NO4/c1-3-20-15(18)13(16(19)21-4-2)9-11-10-17-14-8-6-5-7-12(11)14/h5-8,10,13,17H,3-4,9H2,1-2H3 |
Clave InChI |
NRILVVVGVUMKEK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (4-fluoro-7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11835011.png)








![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)
![3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol](/img/structure/B11835083.png)


![3-Phenyl-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11835105.png)
